N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenoxypropanamide
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Overview
Description
1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .Molecular Structure Analysis
The oxadiazoles, 1,2,5-oxadiazole, 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3-oxadiazole, are regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazoles can vary widely depending on their specific structure and substituents .Scientific Research Applications
Synthetic Methodologies
Facile Selective Synthesis
A study conducted by Il’in et al. (2018) reported on the facile selective synthesis of 2-methyl-5-amino-1,2,4-oxadiazolium bromides, showcasing the electrophilic activation of these species. This methodology could be relevant for the synthesis or derivatization of compounds similar to N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenoxypropanamide, indicating potential routes for creating novel compounds with enhanced properties or biological activities (Il’in, M., Bolotin, D. S., Suslonov, V., & Kukushkin, V., 2018).
Potential Therapeutic Uses
Antiepileptic Activity
Rajak et al. (2013) explored the antiepileptic activity of novel limonene and citral-based 1,3,4-oxadiazoles, highlighting the significance of the oxadiazole moiety in contributing to anticonvulsant properties. The structural functionality and activity relationship outlined in this research could suggest the potential therapeutic application of this compound in neurological disorders (Rajak, H., Thakur, B. S., Singh, A., Raghuvanshi, K., Sah, A. K., Veerasamy, R., Sharma, P. C., Pawar, R. S., & Kharya, M., 2013).
Anticancer Evaluation
Research by Ravinaik et al. (2021) on N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, including their design, synthesis, and anticancer evaluation, demonstrates the potential anticancer activity of 1,3,4-oxadiazole derivatives. This could imply that structurally related compounds might exhibit similar bioactivities, providing a basis for the investigation of this compound in cancer research (Ravinaik, B., Rao, M. V., Rao, P. P., Ramachandran, D., & Reddy, D., 2021).
Future Directions
Mechanism of Action
Target of Action
The compound N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenoxypropanamide is a derivative of 1,2,4-oxadiazole . 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, the primary targets of this compound could be various infectious agents such as bacteria, viruses, and parasites .
Mode of Action
1,2,4-oxadiazoles, the core structure of this compound, possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This suggests that the compound might interact with its targets through hydrogen bonding, potentially disrupting essential biological processes within the infectious agents .
Biochemical Pathways
Given its potential anti-infective properties, it might interfere with the biochemical pathways essential for the survival and replication of infectious agents .
Pharmacokinetics
The oxadiazole derivatives are known for their good hydrolytic and metabolic stability , which might contribute to their bioavailability.
Result of Action
The result of the compound’s action would likely be the inhibition of growth or killing of the infectious agents, given its potential anti-infective properties . This could lead to the resolution of the infection and the alleviation of symptoms in the host.
Properties
IUPAC Name |
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-13(23-15-9-5-3-6-10-15)16(22)20-18(11-7-4-8-12-18)17-19-14(2)21-24-17/h3,5-6,9-10,13H,4,7-8,11-12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTJBVSGWOVWFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCCCC2)NC(=O)C(C)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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